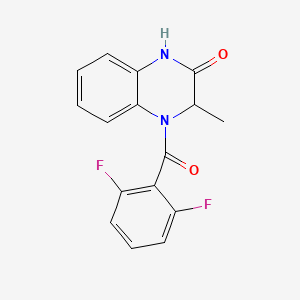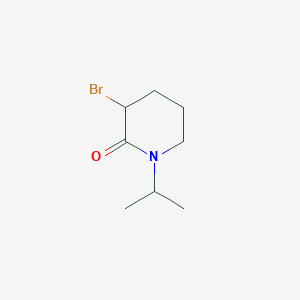![molecular formula C18H14N4O2 B2895510 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 794559-76-5](/img/structure/B2895510.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They are considered an important pharmacophore in drug discovery and are good bioisosteres of naturally occurring nucleotides .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with o-phenylenediamine, which reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis
The benzimidazole nucleus is a heterocycle that may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis
The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .Physical And Chemical Properties Analysis
Theoretical and actual NMR chemical shifts were found to be quite similar .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide and its derivatives have been studied for their antimicrobial properties. Research has shown that benzimidazole, benzoxazole, and benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents (Padalkar et al., 2014). Similarly, N-benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated significant in vitro antimicrobial activity, further underscoring the potential of these compounds in antimicrobial research (Sethi et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for applications in industrial settings where metal preservation is crucial (Yadav et al., 2013).
Synthesis and Characterization of Novel Compounds
The chemical versatility of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide allows for the synthesis of various novel compounds with potential scientific applications. For instance, efficient synthesis methods have been developed for 2-phenyl-4,5-substituted oxazoles, showcasing the compound's role in creating structurally diverse molecules for further chemical and pharmacological studies (Kumar et al., 2012).
Anticancer Research
There is ongoing research into the anticancer potential of benzimidazole derivatives. Some studies have synthesized and evaluated various derivatives for their anticancer activity, highlighting the promise of these compounds in developing new anticancer therapies (Salahuddin et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds containing the imidazole moiety have been known to interact with a variety of targets, including aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
Compounds containing the imidazole moiety are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQMEWBFBAOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

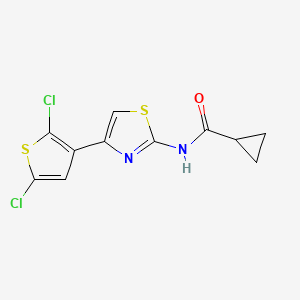
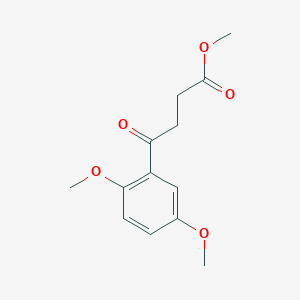
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)
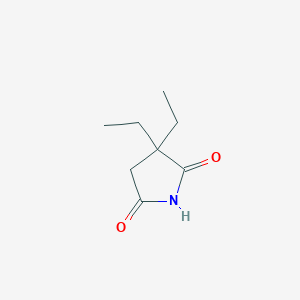

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)

![2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2895440.png)
![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895442.png)
![3-(4-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2895443.png)
![Propan-2-yl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2895445.png)
